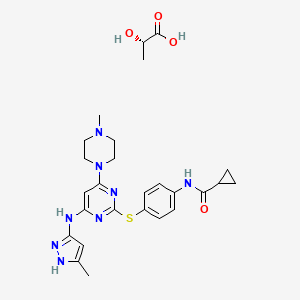

Tozasertib lactate

Description

Background and Nomenclature of Tozasertib (B1683946) Lactate (B86563)

Tozasertib lactate is scientifically recognized as the lactate salt of Tozasertib. cancer.gov The base compound, Tozasertib, is a potent, ATP-competitive inhibitor of Aurora kinases. researchgate.net In research and clinical development, it has been referred to by several synonyms and code designations, which are crucial to recognize when reviewing the scientific literature.

| Identifier Type | Identifier |

| Systematic Name | N-[4-[[4-(4-methyl-1-piperazinyl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]thio]phenyl]cyclopropanecarboxamide (2S)-2-hydroxypropanoate |

| Code Designations | MK-0457, VX-680 |

| Parent Compound | Tozasertib |

These different names often reflect the compound's journey through different stages of development and sponsorship by various pharmaceutical entities.

Historical Context of Pan-Aurora Kinase Inhibitor Development

The development of pan-Aurora kinase inhibitors like Tozasertib lactate is rooted in the discovery of the Aurora kinase family and its critical role in mitosis. The Aurora kinase family, first identified in the 1990s from studies in Drosophila, consists of serine/threonine kinases that are essential regulators of cell division. nih.gov In humans, there are three members: Aurora A, Aurora B, and Aurora C.

Researchers soon discovered that these kinases are frequently overexpressed in a wide array of human cancers, correlating with genetic instability and tumorigenesis. nih.gov This finding positioned the Aurora kinases as compelling targets for anticancer drug development. The early 2000s saw a surge in efforts by academic institutions and pharmaceutical companies to discover small molecules that could inhibit these enzymes. nih.gov

This led to the development of various classes of inhibitors, including those that selectively target a single Aurora kinase (e.g., Aurora A) and "pan-inhibitors" that target multiple members of the family. Tozasertib (then known as VX-680) emerged as one of the pioneering pan-Aurora kinase inhibitors to be investigated. tandfonline.com The rationale behind a pan-inhibitor approach is to disrupt mitosis more comprehensively by inhibiting the distinct but complementary functions of both Aurora A and Aurora B, potentially leading to a more potent anti-proliferative effect. nih.gov Over the last two decades, numerous Aurora kinase inhibitors have been developed and studied, though none have yet received final approval for clinical use. tandfonline.com

Scope and Significance of Academic Research on Tozasertib Lactate

Academic research on Tozasertib lactate has been extensive, exploring its mechanism of action, cellular effects, and potential applications beyond its initial focus on cancer. A primary area of investigation has been its function as a pan-Aurora kinase inhibitor. It potently inhibits Aurora A, B, and C, albeit with different affinities for each. nih.gov This inhibition disrupts critical mitotic events, such as spindle formation and chromosome segregation, leading to failed cell division (cytokinesis) and, ultimately, apoptosis (programmed cell death). cancer.govnih.gov

The significance of this research lies in its contribution to understanding the complexities of mitotic regulation. Studies using Tozasertib have helped elucidate the specific roles of different Aurora kinases in cell cycle progression. For instance, its use in neuroblastoma cell lines demonstrated the induction of a G2/M cell cycle block and endoreduplication, a process where cells replicate their DNA without dividing. researchgate.net

More recently, research has uncovered a novel, independent function of Tozasertib: the inhibition of RIPK1-dependent necroptosis, a form of programmed necrosis. nih.gov This dual activity against both Aurora kinases and RIPK1 has opened new avenues of investigation into its potential effects on inflammatory and cell death pathways. nih.gov Furthermore, studies have shown that Tozasertib can suppress mast cell activation, suggesting a potential role in studying allergic and inflammatory diseases. nih.gov

The following table summarizes key research findings regarding the inhibitory activity and cellular effects of Tozasertib from various academic studies.

| Target/Process | Cell Line/System | Observed Effect | Key Findings |

| Aurora Kinases | Recombinant Human Kinases | Inhibition of kinase activity | IC50 values of 0.030 µM (Aurora A) and 0.068 µM (Aurora B). researchgate.net |

| RIPK1-dependent Necroptosis | Human HT-29 cells | Inhibition of necroptotic cell death | IC50 of 1.06 µM. nih.gov |

| Cytokinesis | Human HT-29 cells | Inhibition of cell division | IC50 of 0.554 µM. nih.gov |

| Mast Cell Activation | RBL-2H3, LAD2, BMMCs | Decreased degranulation and mediator release | Inhibited MAPK and NF-κB signaling pathways. nih.gov |

| Cell Cycle Progression | Neuroblastoma cells | G2/M arrest and endoreduplication | Induced apoptosis via BAX activation. researchgate.net |

| Histone H3 Phosphorylation | Neuroblastoma cells | Reduction in phosphorylation | Indicates inhibition of Aurora kinase activity in cells. researchgate.net |

This body of academic work highlights Tozasertib lactate not only as a tool for cancer research but also as a versatile chemical probe for dissecting fundamental cellular signaling pathways.

Structure

3D Structure of Parent

Properties

CAS No. |

899827-04-4 |

|---|---|

Molecular Formula |

C26H34N8O4S |

Molecular Weight |

554.7 g/mol |

IUPAC Name |

(2S)-2-hydroxypropanoic acid;N-[4-[4-(4-methylpiperazin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]sulfanylphenyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C23H28N8OS.C3H6O3/c1-15-13-20(29-28-15)25-19-14-21(31-11-9-30(2)10-12-31)27-23(26-19)33-18-7-5-17(6-8-18)24-22(32)16-3-4-16;1-2(4)3(5)6/h5-8,13-14,16H,3-4,9-12H2,1-2H3,(H,24,32)(H2,25,26,27,28,29);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 |

InChI Key |

MHFUWOIXNMZFIW-WNQIDUERSA-N |

Isomeric SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C.C[C@@H](C(=O)O)O |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)SC3=CC=C(C=C3)NC(=O)C4CC4)N5CCN(CC5)C.CC(C(=O)O)O |

Origin of Product |

United States |

Molecular Pharmacology and Target Engagement of Tozasertib Lactate

Pan-Aurora Kinase Inhibition Profile

Tozasertib (B1683946) lactate (B86563) is primarily recognized for its potent inhibition of the Aurora kinase family, which comprises Aurora A, Aurora B, and Aurora C. These kinases play crucial roles in regulating mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.

Tozasertib lactate exhibits particularly high affinity for Aurora A kinase. In cell-free assays, it demonstrates an apparent inhibition constant (Ki(app)) of 0.6 nM ncats.iochemsrc.comncats.ioselleckchem.comglpbio.commedchemexpress.comtargetmol.comapexbt.commedchemexpress.comncats.io. This potent inhibition of Aurora A is a key aspect of its mechanism, contributing to its ability to disrupt mitotic progression.

Tozasertib lactate's inhibitory activity extends to Aurora C kinase, with reported Ki(app) values of 4.6 nM ncats.iochemsrc.comncats.ioselleckchem.comglpbio.commedchemexpress.comtargetmol.comapexbt.commedchemexpress.comncats.io. This broad inhibition across the Aurora kinase family classifies Tozasertib lactate as a pan-Aurora kinase inhibitor. The inhibition of these kinases leads to critical mitotic defects, including G2/M cell cycle arrest, endoreduplication, and ultimately apoptosis chemsrc.comselleckchem.comglpbio.commedchemexpress.commedchemexpress.com. Furthermore, Tozasertib lactate has been shown to abrogate histone H3 phosphorylation, a marker of Aurora B activity, further confirming its engagement with the Aurora kinase pathway chemsrc.comselleckchem.comglpbio.commedchemexpress.com.

Inhibition of Additional Kinase Targets

Beyond the Aurora kinase family, Tozasertib lactate also demonstrates inhibitory activity against other kinases important in cancer biology, notably FLT3 and ABL.

Tozasertib lactate inhibits FMS-like tyrosine kinase 3 (FLT3) with a reported Ki of 30 nM selleckchem.comapexbt.comselleckchem.com. FLT3 is a receptor tyrosine kinase implicated in the growth and survival of hematopoietic stem cells and is frequently mutated in certain hematological malignancies, such as acute myeloid leukemia (AML). The inhibition of FLT3 by Tozasertib lactate contributes to its potential therapeutic applications in these contexts ncats.ioselleckchem.comapexbt.comselleckchem.compatsnap.comncats.ioprobes-drugs.org.

The compound also targets the ABL kinase, including the imatinib-resistant BCR-ABL T315I mutation. Tozasertib lactate inhibits wild-type BCR-ABL with a Ki of 30 nM selleckchem.comapexbt.comselleckchem.com. Crucially, it demonstrates significant inhibitory activity against the BCR-ABL T315I mutant form, a common mechanism of resistance to other tyrosine kinase inhibitors chemsrc.comselleckchem.comglpbio.commedchemexpress.comresearchgate.net. This ability to overcome the T315I mutation is a key feature of its pharmacological profile, offering a potential therapeutic avenue for patients with resistant forms of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) ncats.ioresearchgate.net. The structural basis for this activity suggests that Tozasertib lactate engages with conserved elements in the ATP-binding pocket of Abl kinase, explaining its broad specificity researchgate.net.

Table of Compound Names

| Common Name | Synonyms / Codes |

| Tozasertib | VX-680, MK-0457 |

| Tozasertib Lactate | VX-680 Lactate, MK-0457 Lactate |

Receptor-Interacting Protein Kinase 1 (RIPK1) Modulation

Beyond its well-established activity against Aurora kinases, Tozasertib has also demonstrated inhibitory effects on Receptor-Interacting Protein Kinase 1 (RIPK1) d-nb.infonih.gov. RIPK1 is a key signaling molecule involved in regulating cell death processes, including necroptosis, and inflammation d-nb.infonih.gov. Studies have indicated that Tozasertib can bind to RIPK1 with a dissociation constant (Kd) of 20 nM d-nb.info. This interaction suggests that Tozasertib may modulate RIPK1-dependent signaling pathways, potentially contributing to its observed cellular effects beyond Aurora kinase inhibition researchgate.netresearchgate.net. A structure-activity relationship analysis of Tozasertib analogues revealed that modifications could lead to increased selectivity for either Aurora kinases or RIPK1, indicating independent targeting of these kinases by the compound and its derivatives researchgate.netresearchgate.net.

Kinase Selectivity Profiling and Binding Kinetics Studies

Tozasertib's efficacy and potential for off-target effects are largely determined by its kinase selectivity profile. Comprehensive profiling studies have been conducted to map its interactions across the human kinome.

The inhibitory potency of Tozasertib against various kinases has been quantified using enzymatic assays. These assays typically monitor the consumption of ATP, coupled via the pyruvate (B1213749) kinase/lactate dehydrogenase enzyme pair to the oxidation of NADH, with the decrease in absorbance at 340 nm being measured apexbt.comselleckchem.commedchemexpress.commedchemexpress.comchemsrc.comresearchgate.net. The protocol involves reactions containing specific buffer conditions, ATP, substrate peptide, and the kinase of interest, with Tozasertib added to determine its inhibitory effect apexbt.comselleckchem.commedchemexpress.commedchemexpress.comchemsrc.com. Inhibitory constants (Ki or Ki app) are often calculated using the formula: Ki = IC50 / (1 + [S]/Kd), where [S] is the ATP concentration and Kd is the dissociation constant of ATP for the specific kinase apexbt.comselleckchem.commedchemexpress.comchemsrc.com.

Table 1: Selected Kinase Inhibition Data for Tozasertib

| Kinase Target | Inhibitory Constant (Ki/IC50) | Assay Type | Reference(s) |

| Aurora A | 0.6 nM (Ki app) | Cell-free | apexbt.comselleckchem.comncats.iotargetmol.comrndsystems.com |

| Aurora B | 18 nM (Ki app) | Cell-free | apexbt.comselleckchem.comncats.iotargetmol.comrndsystems.com |

| Aurora C | 4.6 nM (Ki app) | Cell-free | apexbt.comselleckchem.comncats.iotargetmol.comrndsystems.com |

| FLT3 | 30 nM (Ki) | Cell-free | apexbt.comselleckchem.comncats.iotargetmol.comrndsystems.com |

| BCR-ABL (WT) | 30 nM (Ki) | Cell-free | apexbt.comselleckchem.comncats.iotargetmol.comrndsystems.com |

| BCR-ABL (T315I) | 30 nM (Ki) | Cell-free | apexbt.comselleckchem.comncats.iotargetmol.comrndsystems.com |

| Src | ~30 nM (Ki) | Cell-free | apexbt.comncats.io |

| GSK3β | ~30 nM (Ki) | Cell-free | apexbt.com |

| RIPK1 | 20 nM (Kd) | Kinome-binding | d-nb.info |

| RIPK1 | 0.167 µM (IC50) | Enzymatic (ADP-Glo) | nih.gov |

| RIPK1 | 0.178 µM (IC50) | Enzymatic (ADP-Glo) | nih.gov |

| TNK1 | Sub-micromolar | Cell-based | researchgate.net |

| STK2 | Sub-micromolar | Cell-based | researchgate.net |

| RPS6KA1 | Sub-micromolar | Cell-based | researchgate.net |

| RPS6KA3 | Sub-micromolar | Cell-based | researchgate.net |

Tozasertib functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of its target kinases, thereby preventing ATP from binding and inhibiting kinase activity researchgate.net. Structural studies and analyses indicate that Tozasertib occupies the ATP site without penetrating allosteric pockets, suggesting its binding is not dependent on specific kinase conformations researchgate.net. The interactions of Tozasertib with the ATP-binding site involve conserved elements across different kinases, which contributes to its broad specificity researchgate.net. For instance, it forms hydrogen bonds with key residues within the ATP-binding pocket, including residues in the DFG motif, which is characteristic of type I kinase inhibitors researchgate.net. This ATP-competitive mechanism is fundamental to its inhibitory effects on Aurora kinases, FLT3, and BCR-ABL, among others.

Compound List:

Tozasertib lactate

Tozasertib

VX-680

MK-0457

Receptor-Interacting Protein Kinase 1 (RIPK1)

Aurora A

Aurora B

Aurora C

FMS-like tyrosine kinase 3 (FLT3)

BCR-ABL

BCR-ABL (T315I mutant)

Src

GSK3β

TNK1

STK2

RPS6KA1

RPS6KA3

RIPK3

MLKL

DLK

MKK7

JNK

CDK1

CDK2

CDK4

CDK7

CDK9

MCL1

CDC2

CDC25c

HDAC

PLK1

TNK1

STK2

RPS6KA1

RPS6KA3

Dichloroacetate (DCA)

Imatinib

GW572016

A-770041

AT9283

AZD1152

Danusertib

MLN8054

SNS-032

BMS-265246

Alvocidib

Necrostatin-1s (Nec-1s)

TPX2

Cellular and Molecular Mechanisms of Action in Preclinical Models

Cell Cycle Regulation Dysregulation

The primary effect of Tozasertib (B1683946) in preclinical cancer models is the profound dysregulation of the cell cycle, stemming from its inhibition of Aurora kinase activity. This leads to mitotic errors, cell cycle arrest, and the formation of cells with abnormal DNA content.

Treatment of cancer cells with Tozasertib consistently leads to a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govaacrjournals.orgaacrjournals.org This arrest is a direct consequence of the cell's inability to properly execute mitosis due to the inhibition of essential mitotic kinases. In preclinical studies involving clear cell renal cell carcinoma (ccRCC), acute myelogenous leukemia (AML), and human glioma cell lines, Tozasertib treatment resulted in a dose-dependent increase in the population of cells arrested in G2/M. nih.govaacrjournals.orgresearchgate.net For instance, after a 24-hour treatment, a substantial portion of human glioma cells accumulated in the G2/M phase. researchgate.net Similarly, in ccRCC cell lines, a 72-hour exposure to Tozasertib caused a significant G2/M arrest. nih.gov

Table 1: Effect of Tozasertib (MK-0457/VX680) on G2/M Phase Arrest in Various Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration | G2/M Population (% of Cells) |

|---|---|---|---|

| A498 | Clear Cell Renal Cell Carcinoma | 72 hours | Increased significantly with treatment |

| Caki-1 | Clear Cell Renal Cell Carcinoma | 72 hours | Increased significantly with treatment |

| HL-60 | Acute Myelogenous Leukemia | 24 hours | Increased from 16% to 64% (at 250 nM) |

| K562 | Chronic Myelogenous Leukemia | 24 hours | Increased from 18% to 58% (at 250 nM) |

| U87 | Glioblastoma | 24 hours | Significant accumulation at ≥100 nM |

This table is based on data presented in studies on ccRCC, leukemia, and glioma cell lines. nih.govaacrjournals.orgresearchgate.net

A characteristic outcome of Aurora kinase inhibition by Tozasertib is the failure of cytokinesis, which leads to the accumulation of polyploid cells—cells containing more than two complete sets of chromosomes. nih.gov Following mitotic arrest, cells treated with Tozasertib often exit mitosis without dividing, resulting in a single cell with double the DNA content (4N). ncats.ioaacrjournals.org This process, known as endoreduplication, can continue through subsequent rounds of the cell cycle, leading to the formation of cells with 8N or even higher DNA content. aacrjournals.orgaacrjournals.org This effect has been observed across numerous cancer cell lines. researchgate.netaacrjournals.org In A549 non-small cell lung cancer cells, Tozasertib treatment induced the accumulation of cells with both 4N and 8N DNA content, an effect that was particularly pronounced after 48 hours of exposure. aacrjournals.org Similarly, prolonged 72-hour exposure in glioma cells led to a greater accumulation of cells with more than 4N DNA content. researchgate.net The degree of endoreduplication and apoptosis has been shown to be more significant in cells with compromised p53 function. aacrjournals.orgcornell.edu

Table 2: Tozasertib-Induced Changes in Cellular DNA Content

| Cell Line Type | Observation | Implication |

|---|---|---|

| Euploid Human Cells | ~70% of proliferatively arrested cells had 4N DNA content. mdpi.com | Failure of cell division (cytokinesis). |

| A549 (p53 wild-type) | Accumulation of cells with 4N and 8N DNA content. aacrjournals.org | Induction of endoreduplication. |

| Human Glioma Cells | Increased population of >4N DNA content after 72h. researchgate.net | Continued rounds of DNA replication without cell division. |

The accumulation of polyploid cells is a direct result of Tozasertib's inhibition of Aurora kinases A and B, which have distinct but critical roles in mitosis. nih.gov

Spindle Formation Disruption: Aurora A is essential for centrosome maturation and the assembly of a bipolar mitotic spindle. Inhibition of Aurora A by Tozasertib disrupts this process, leading to the formation of abnormal spindles. nih.gov Preclinical studies have reported the induction of a monopolar spindle phenotype, where the spindle poles fail to separate, preventing proper chromosome alignment. nih.gov Other research in acute leukemia cells has shown that Tozasertib can also induce multipolar spindles. aacrjournals.org Both monopolar and multipolar spindles are non-functional and trigger the spindle assembly checkpoint, contributing to mitotic arrest.

Cytokinesis Failure: Aurora B is a key component of the chromosomal passenger complex, which is vital for correcting chromosome-microtubule attachments and for orchestrating cytokinesis—the final physical separation of daughter cells. nih.govresearchgate.net By inhibiting Aurora B, Tozasertib prevents the proper formation and function of the contractile ring and midbody, structures essential for cell cleavage. mdpi.comnih.gov This inhibition is a primary cause of the observed cytokinesis failure, leading directly to the formation of tetraploid (4N) cells from a single mitotic cycle. ncats.io

Tozasertib disrupts the delicate balance of key proteins that regulate progression through the G2/M checkpoint and mitotic exit. In some cellular models, Tozasertib has been shown to downregulate cdc25c and cyclin B. ncats.io The cdc25c phosphatase is responsible for activating the cdc2-cyclin B complex (also known as MPF or M-phase promoting factor), which triggers entry into mitosis. nih.govembopress.org The degradation of cyclin B is required for cells to exit mitosis.

Programmed Cell Death Induction

Prolonged mitotic arrest and the generation of highly abnormal polyploid cells are significant cellular stresses that ultimately trigger programmed cell death pathways.

A primary outcome of Tozasertib treatment in preclinical cancer models is the induction of apoptosis. nih.govnih.govresearchgate.net This cell death is often a consequence of mitotic catastrophe, where the cell's surveillance mechanisms recognize the irreparable damage caused by mitotic errors—such as failed cytokinesis and abnormal chromosome numbers—and initiate a self-destruct program. ncats.ioaacrjournals.org The induction of apoptosis is observed across a wide range of cancer cell types. nih.govaacrjournals.org Mechanistically, Tozasertib has been reported to activate key executioner proteins of the apoptotic cascade, including caspase-3 and Poly (ADP-ribose) polymerase (PARP). ncats.io Activation of these proteins leads to the systematic dismantling of the cell, a hallmark of apoptosis.

Table 3: Induction of Apoptosis by Tozasertib (VX680) in ccRCC Cell Lines

| Cell Line | Treatment | Apoptotic Cells (%) |

|---|---|---|

| A-498 | Control | ~5% |

| A-498 | VX680 (72h) | Increased significantly in a dose-dependent manner |

| Caki-1 | Control | ~4% |

| Caki-1 | VX680 (72h) | Increased significantly in a dose-dependent manner |

This table is based on data presented in a study on clear cell renal cell carcinoma cell lines. nih.gov

Autophagy Pathway Modulation

Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles and delivered to lysosomes for degradation and recycling. sinobiological.comcellsignal.com This pathway can function in either cell survival or cell death, depending on the cellular context and the nature of the stress signal. Preclinical evidence indicates that Tozasertib can induce autophagy. medchemexpress.com

The precise signaling cascade through which Tozasertib modulates autophagy is still under investigation. However, the mTOR (mammalian target of rapamycin) pathway is a critical negative regulator of autophagy. researchgate.netmdpi.com Research on cells resistant to other Aurora kinase inhibitors has shown an upregulation of the Akt/mTOR survival pathway. plos.org This suggests a potential intersection where Tozasertib, by inhibiting Aurora kinases, may influence mTOR signaling, thereby promoting autophagy. plos.org

Necroptosis Pathway Involvement and RIPK1-Dependent Cell Death

Beyond apoptosis and autophagy, Tozasertib has been identified as a potent inhibitor of necroptosis, a regulated form of necrosis, or inflammatory cell death. researchgate.netnih.gov This inhibition is independent of its primary function as an Aurora kinase inhibitor. nih.gov

The key mediator of necroptosis is the Receptor-Interacting Protein Kinase 1 (RIPK1). nih.govacs.orgacs.org Research has demonstrated that Tozasertib directly targets and inhibits the kinase activity of RIPK1. researchgate.netnih.gov This action prevents the formation of the necrosome, a signaling complex essential for the execution of necroptotic cell death. researchgate.net The potency of Tozasertib in inhibiting RIPK1-dependent necroptosis in various cell lines, including human HT29 and murine L929sAhFas cells, is comparable to its potency in blocking cell division, with IC50 values in the sub-micromolar to low micromolar range. researchgate.netnih.gov This dual inhibition of both Aurora kinases and RIPK1 represents a distinct feature of Tozasertib's molecular profile. nih.gov

Impact on Cellular Proliferation and Migration

Tozasertib demonstrates significant anti-proliferative effects across a range of cell types. By inhibiting Aurora kinases, which are crucial for mitotic progression, Tozasertib effectively halts cell division, leading to an accumulation of cells with abnormal DNA content (≥4N) and subsequent cell death. selleckchem.comncats.io Furthermore, Tozasertib has been shown to inhibit the proliferation and migration of human umbilical vein endothelial cells (HUVEC), suggesting a potential impact on angiogenesis. nih.gov In other models, it has been observed to inhibit cell proliferation and metastasis by interfering with downstream signaling pathways such as ERK. ncats.io

Concentration-Dependent Growth Inhibition Studies in Diverse Cell Lines

The anti-proliferative activity of Tozasertib has been quantified in numerous preclinical studies, revealing its potency across a variety of cell lines. The concentration required to inhibit cell growth by 50% (IC50) varies depending on the cell type and the specific endpoint measured (e.g., general cell growth, cytokinesis, or necroptosis inhibition).

In murine L929sAhFas cells, the IC50 for general cell growth arrest was determined to be 0.97 µM, while the IC50 for the inhibition of cytokinesis was 1.06 µM. nih.govresearchgate.net The compound also potently inhibits RIPK1-dependent necroptosis in these cells with an IC50 of 0.55 µM and in human HT29 cells with an IC50 of 0.26 µM. nih.gov In studies involving anaplastic thyroid carcinoma (ATC) cells, Tozasertib inhibited proliferation with IC50 values ranging between 25 and 150 nM. selleckchem.com Furthermore, in chronic myeloid leukemia (CML) cell lines such as K562 and KCL22, as well as in CML CD34⁺ primary cells, Tozasertib effectively inhibited cell proliferation in a concentration-dependent manner at concentrations between 20 and 100 nmol/L. ncats.io

Table 1: Concentration-Dependent Effects of Tozasertib in Preclinical Models html

| Cell Line | Cell Type | Effect Measured | IC50 / Effective Concentration | Reference |

|---|---|---|---|---|

| L929sAhFas | Murine Fibrosarcoma | Cell Growth Arrest | 0.97 µM | [7, 11] |

| L929sAhFas | Murine Fibrosarcoma | Cytokinesis Inhibition | 1.06 µM | [7, 11] |

| L929sAhFas | Murine Fibrosarcoma | Necroptosis Inhibition | 0.55 µM | nih.gov |

| HT29 | Human Colon Adenocarcinoma | Necroptosis Inhibition | 0.26 µM | nih.gov |

| Various ATC cells | Anaplastic Thyroid Carcinoma | Proliferation Inhibition | 25 - 150 nM | thermofisher.com |

| K562, KCL22, CML CD34⁺ | Chronic Myeloid Leukemia | Proliferation Inhibition | 20 - 100 nM | plos.org |

| ONS-76 | Medulloblastoma | Collagen Cell Invasion | ~4 µM | researchgate.net |

Inhibition of Colony Formation in Soft Agar (B569324) Assays

Tozasertib has demonstrated the ability to inhibit the anchorage-independent growth of cancer cells, a hallmark of malignant transformation. This is often evaluated using soft agar colony formation assays, which assess the capacity of cells to proliferate without attachment to a solid substrate. In preclinical studies, treatment with tozasertib has been shown to significantly reduce the number and size of colonies formed by various cancer cell lines in soft agar. This inhibitory effect underscores the compound's potential to disrupt tumorigenic growth.

| Cell Line | Cancer Type | Tozasertib (VX-680) Effect on Colony Formation |

| Various Human Tumor Lines | Leukemia, Colon, Pancreatic | Suppression of tumor growth in vivo. nih.gov |

| Adrenocortical Carcinoma and Metastasis Models | Adrenal Cancer | Demonstrated efficacy against adrenal metastases and the SW13 cancer cell model. nih.gov |

Suppression of Cellular Migration and Invasion

The metastatic spread of cancer is a complex process involving the migration and invasion of tumor cells into surrounding tissues and distant organs. turkjgastroenterol.orgfrontiersin.org Preclinical evidence indicates that tozasertib can effectively suppress these critical steps in the metastatic cascade.

In vitro studies have shown that tozasertib inhibits the migration of various cancer cell types. nih.govnih.govresearchgate.net For instance, in laryngeal cancer cells, treatment with VX-680 (an alternative designation for tozasertib) led to a dose-dependent reduction in cell migration as measured by transwell assays. researchgate.net Similarly, in glioma cell lines, suppression of Aurora kinases through treatment with tozasertib resulted in inhibited cell migration. nih.gov The compound has also been observed to inhibit the proliferation and migration of Human Umbilical Vein Endothelial Cells (HUVECs), suggesting a potential anti-angiogenic effect. nih.gov

Invasion assays, which measure the ability of cells to penetrate through a basement membrane matrix, have further corroborated the anti-metastatic potential of tozasertib. mdpi.commerckmillipore.compromocell.com Treatment with tozasertib has been shown to impede the invasive capacity of cancer cells in various preclinical models. ncats.io

| Cell Line/Model | Cancer Type | Effect of Tozasertib (VX-680) | Research Finding |

| HUVEC | Endothelial Cells | Inhibition of proliferation and migration | Suggests potential anti-angiogenic activity. nih.gov |

| Glioma Cell Lines | Brain Cancer | Inhibition of cell migration | Suppression of Aurora kinases impedes migratory capabilities. nih.gov |

| Hep2 | Laryngeal Cancer | Reduction in cell migration | Dose-dependent inhibition observed in transwell migration assays. researchgate.net |

| Nasopharyngeal Tumor Cells | Head and Neck Cancer | Inhibition of cell invasion | Down-regulation of MAPK signaling upon Aurora kinase A inhibition. nih.gov |

Modulation of Intracellular Signaling Networks

The antitumor effects of tozasertib are mediated through its influence on various intracellular signaling pathways that are often dysregulated in cancer.

ERK Signaling Pathway Disruption

The Extracellular signal-Regulated Kinase (ERK) signaling pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, plays a pivotal role in cell proliferation, differentiation, and survival. oncotarget.com Tozasertib has been shown to disrupt this pathway in several cancer models. In mast cells, tozasertib pretreatment inhibited the activation of MAPKs, including ERK1/2, as evidenced by decreased levels of phosphorylated ERK1/2 (p-ERK1/2). nih.gov This inhibition of ERK signaling contributes to the suppression of cell proliferation and metastasis. ncats.io

Histone Deacetylase (HDAC) Expression Alterations

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. ijbs.comresearchgate.net In some cellular models of cancer, tozasertib has been shown to decrease the expression of HDACs. ncats.io The interplay between Aurora kinase inhibition and HDAC activity is an area of ongoing research. Studies have explored the combination of tozasertib (MK-0457) with the HDAC inhibitor vorinostat, demonstrating synergistic effects in inducing apoptosis in leukemia and lymphoma cells. aacrjournals.orgaacrjournals.orgnih.govashpublications.org This suggests a potential therapeutic benefit in targeting both pathways.

Abrogation of Histone H3 Phosphorylation

A primary and well-documented molecular effect of tozasertib is the inhibition of histone H3 phosphorylation. nih.govtandfonline.comnih.gov Histone H3 phosphorylation, particularly at Serine 10 (Ser10), is a hallmark of mitosis and is directly mediated by Aurora B kinase. nih.govnih.gov By inhibiting Aurora B, tozasertib effectively blocks this critical mitotic event. tandfonline.comnih.gov This abrogation of histone H3 phosphorylation has been consistently observed across numerous preclinical studies in various cancer cell lines and xenograft models. nih.govresearchgate.netresearchgate.netresearchgate.nete-century.us The reduction in phosphorylated histone H3 serves as a reliable biomarker for the cellular activity of tozasertib. nih.gove-century.us

| Cell Line/Model | Cancer Type | Effect on Histone H3 Phosphorylation | Key Finding |

| HeLa Cells | Cervical Cancer | Prevention of histone H3 phosphorylation in prophase. nih.gov | Demonstrates inhibition of Aurora kinase activity at mitotic entry. |

| MCF-7 Cells | Breast Cancer | Decline in histone H3 phosphorylation of Ser10. nih.gov | Indicative of Aurora kinase B inhibition. |

| HeyA8 Ovarian Tumors | Ovarian Cancer | Decreased phospho-histone H3 in a time- and dose-dependent manner. researchgate.net | Confirms in vivo target engagement. |

| Neuroblastoma Cell Lines | Neuroblastoma | Suppression of histone H3 phosphorylation. researchgate.net | Higher concentrations needed in cells with high ABCB1 expression. |

| OCI-AML3 and K562 Cells | Leukemia | Decreased levels of phosphorylated serine 10 on histone H3. aacrjournals.org | Correlates with induction of apoptosis. |

| ccRCC Tumors | Renal Cell Carcinoma | Decreased levels of pSer10 histone H3 in treated tumors. e-century.us | Indicates significant inhibition of Aurora kinase activity in vivo. |

Interplay with Myeloid-Derived Suppressor Cell (MIF) Signaling Pathway

While direct evidence detailing the interplay between tozasertib and the Macrophage Migration Inhibitory Factor (MIF) signaling pathway is still emerging, some studies suggest a potential connection. MIF is a pro-inflammatory cytokine involved in tumorigenesis and immune evasion. Interestingly, tozasertib has been shown to transform macrophages from an inflammatory (M1) phenotype to an anti-inflammatory (M2) phenotype, which could indirectly influence the tumor microenvironment and pathways involving myeloid-derived suppressor cells. nih.gov Further research is needed to fully elucidate the specific interactions between tozasertib and the MIF signaling cascade.

Interactions with mTOR Pathway and Glycolytic Metabolism

In preclinical models, the cellular and molecular mechanisms of Tozasertib lactate (B86563), an Aurora kinase inhibitor, have been shown to intersect with the mTOR pathway and glycolytic metabolism, particularly in the context of acute myeloid leukemia (AML). aacrjournals.org Treatment with Aurora kinase inhibitors, including Tozasertib (also known as MK-0457), can induce polyploidization in AML cell lines. aacrjournals.org A key characteristic of these resulting polyploid cells is a significantly elevated level of glycolytic metabolism when compared to untreated control cells. aacrjournals.org

This heightened metabolic state in polyploid cells suggests a potential vulnerability. The mTOR pathway, a crucial regulator of cellular growth, proliferation, and metabolism, plays a significant role in this context. aacrjournals.org Research indicates that inhibiting the mTOR pathway can counteract the increased glycolysis observed in the polyploid cells induced by Aurora kinase inhibitors. aacrjournals.org This suggests an indirect but functionally significant interaction where the metabolic consequences of Tozasertib lactate treatment can be modulated by targeting the mTOR signaling cascade. aacrjournals.org

The inhibition of the mTOR pathway in these polyploid cells not only curtails their heightened glycolytic state but also enhances the therapeutic efficacy of the Aurora kinase inhibitor by promoting both apoptosis and autophagy. aacrjournals.org This interplay highlights a novel approach for combination therapy in AML, where the metabolic adaptations induced by Tozasertib lactate are exploited by co-administration of mTOR inhibitors. aacrjournals.org

Impact on Glucose Uptake and Lactate Production

The increased glycolytic metabolism in polyploid cells induced by Tozasertib lactate is associated with alterations in glucose uptake and lactate production. aacrjournals.org Preclinical studies have demonstrated that inhibition of the mTOR pathway in these Tozasertib-induced polyploid cells leads to a decrease in both glucose uptake and the production of lactate. aacrjournals.org This indicates that the heightened glycolysis in these cells is, at least in part, dependent on mTOR signaling. aacrjournals.org

The table below summarizes the observed metabolic changes in polyploid cells following treatment with an mTOR inhibitor.

| Metabolic Parameter | Effect of mTOR Inhibition in Tozasertib-induced Polyploid Cells |

| Glucose Uptake | Decreased |

| Lactate Production | Decreased |

This table illustrates the qualitative impact of mTOR pathway inhibition on the key metabolic activities of polyploid cells that have been induced by an Aurora kinase inhibitor like Tozasertib lactate, based on preclinical findings. aacrjournals.org

Sensitization to Glycolysis Inhibitors

A significant consequence of the elevated glycolytic state in polyploid cells induced by Tozasertib lactate is their increased sensitivity to glycolysis inhibitors. aacrjournals.org This metabolic shift renders the cells more dependent on glycolysis for survival, creating a therapeutic window. aacrjournals.org

Preclinical evidence has shown that the glycolysis inhibitor 2-deoxy-D-glucose (2DG) can effectively inhibit the proliferation of these polyploid cells. aacrjournals.org By targeting the upregulated glycolytic pathway, 2DG can induce both apoptotic and autophagic cell death in the polyploid cells that are resistant to the primary effects of the Aurora kinase inhibitor alone. aacrjournals.org

The mechanism of this sensitization involves the suppression of the mTOR pathway by 2DG, further underscoring the intricate link between Aurora kinase inhibition, mTOR signaling, and cellular metabolism. aacrjournals.org The findings suggest that a combination strategy involving Tozasertib lactate and a glycolysis inhibitor could be a promising approach to overcome resistance and enhance anti-cancer efficacy. aacrjournals.org

The following table outlines the effects of combining an Aurora kinase inhibitor with a glycolysis inhibitor in preclinical models.

| Treatment | Cellular Effect | Outcome |

| Aurora Kinase Inhibitor (e.g., Tozasertib lactate) | Induces polyploidy with elevated glycolysis | Partial therapeutic effect, potential for resistance |

| Glycolysis Inhibitor (e.g., 2-deoxy-D-glucose) on polyploid cells | Inhibits proliferation, induces apoptosis and autophagy | Enhanced cell killing |

This table summarizes the observed effects and outcomes of utilizing a glycolysis inhibitor on cancer cells that have developed polyploidy and a heightened glycolytic state as a result of treatment with an Aurora kinase inhibitor such as Tozasertib lactate. aacrjournals.org

Preclinical Efficacy Studies in in Vitro and in Vivo Cancer Models

In Vitro Anti-proliferative and Apoptotic Activity in Cancer Cell Line Panels

Tozasertib (B1683946) lactate (B86563) exhibits broad anti-proliferative and apoptotic activity when tested against diverse panels of cancer cell lines. Its ability to inhibit Aurora kinases, which are crucial for mitotic progression, underlies these effects. Studies have shown that Tozasertib can induce cell cycle arrest, often characterized by an accumulation of cells with a 4N DNA content, and trigger programmed cell death.

Activity in Prostate, Thyroid, Ovarian, and Oral Squamous Cancer Cell Lines

Tozasertib has been evaluated in cell lines representing prostate, thyroid, ovarian, and oral squamous cell carcinomas. In anaplastic thyroid cancer (ATC) cell lines, Tozasertib treatment inhibited proliferation and colony formation, with half-maximal inhibitory concentrations (IC50) ranging from 25 to 150 nM selleckchem.com. The compound also demonstrated efficacy in reducing the proliferation of ovarian cancer cell lines mdpi.com and oral squamous cell carcinoma cell lines mdpi.com, ncats.io. Furthermore, studies indicate that Tozasertib affects prostate cancer cell lines, leading to an accumulation of cells with a 4N DNA content ncats.io.

Efficacy in Hematologic Malignancy Cell Lines (e.g., Acute Myeloid Leukemia)

While specific IC50 values for acute myeloid leukemia (AML) cell lines are not detailed in the provided literature, Tozasertib's potent in vivo efficacy in AML xenograft models suggests significant anti-leukemic activity at the cellular level. The compound's general mechanism of inhibiting cell division is broadly applicable to hematologic malignancies characterized by rapid proliferation.

Assessment in Glioma, Pancreatic, and Colon Cancer Cell Lines

Tozasertib has been assessed in various glioma cell lines, including U87, LNZ308, T98G, KNS42, SJG2, and SF8681, where it has been shown to inhibit tumor cell proliferation and migration researchgate.net. Furthermore, Tozasertib has demonstrated the ability to trigger tumor regression in preclinical xenograft models of pancreatic and colon cancers selleckchem.com.

Analysis of Dose-Response Relationships and Half-maximal Inhibitory Concentrations

The dose-dependent effects of Tozasertib have been characterized by its ability to inhibit cancer cell proliferation, with varying IC50 values depending on the cell line. For instance, Tozasertib demonstrated an IC50 of 0.0099 μM (9.9 nM) in the SANGRER cell line selleckchem.com. In renal cell carcinoma cell lines such as 786-O and Caki-1, Tozasertib treatment at concentrations equivalent to their respective IC50 values induced cell cycle arrest biorxiv.org.

| Cell Line Panel/Type | IC50 Range (nM) | Notes |

| Anaplastic Thyroid Cancer | 25 - 150 | Inhibited proliferation and colony formation, induced apoptosis selleckchem.com |

| SANGRER | 9.9 | Specific IC50 value selleckchem.com |

| Renal Cell Carcinoma (786-O, Caki-1) | Not specified | IC50 values used for in vitro treatment, induced cell cycle arrest biorxiv.org |

| Prostate Cancer | Not specified | Affected cell proliferation, induced 4N DNA content ncats.io |

| Ovarian Cancer | Not specified | Affected cell proliferation ncats.io |

| Oral Squamous Cell Carcinoma | Not specified | Affected cell proliferation ncats.io |

| Glioma | Not specified | Inhibited proliferation and migration researchgate.net |

In Vivo Anti-tumor Activity in Xenograft Models

The anti-tumor efficacy of Tozasertib lactate has been further substantiated through in vivo studies using xenograft models, demonstrating its capacity to suppress tumor growth and induce regression.

Evaluation in Human Acute Myeloid Leukemia (AML) Xenograft Models

Tozasertib has shown marked anti-tumor activity in human acute myeloid leukemia (HL-60) xenograft models. Treatment with Tozasertib resulted in a significant reduction in tumor volume, with reductions of up to 98% observed in mice treated with 75 mg/kg twice daily for 13 days selleckchem.com. The anti-tumor effect was dose-dependent, with significant effects noted at 12.5 mg/kg twice daily selleckchem.com. Beyond AML, Tozasertib has also demonstrated potent in vivo anti-tumor activity in other models, including pancreatic and colon cancer xenografts, where it triggered tumor regression selleckchem.com. Additionally, it displayed significant efficacy in reducing the growth of renal cell carcinoma (786-O and Caki-1) xenografts when administered intraperitoneally biorxiv.org. In a separate study involving HCT116 tumors, intravenous infusion of Tozasertib resulted in a 56% decrease in mean tumor volume at a higher dose, indicating its broad in vivo anti-tumor potential selleckchem.com.

| Cancer Type / Model | Treatment Regimen | Efficacy Metric | Reference |

| Human AML (HL-60) Xenografts | 75 mg/kg b.i.d. i.p. for 13 days | 98% reduction in mean tumor volume | selleckchem.com |

| Human AML (HL-60) Xenografts | 12.5 mg/kg b.i.d. i.p. | Significant tumor growth decrease (dose-dependent) | selleckchem.com |

| Pancreatic Cancer Xenografts | Not specified | Tumor regression | selleckchem.com |

| Colon Cancer Xenografts | Not specified | Tumor regression | selleckchem.com |

| HCT116 Tumors (intravenous) | Higher dose (2 mg/kg/h) | 56% decrease in mean tumor volume | selleckchem.com |

| Renal Cell Carcinoma (786-O, Caki-1) Xenografts | 75 mg/kg i.p. every 48 hours for 2 weeks | Significant reduction in tumor growth | biorxiv.org |

Assessment in Prostate Cancer Xenograft Models

Preclinical studies have indicated that Tozasertib exhibits anti-tumor activity in prostate cancer models. While specific quantitative data from prostate cancer xenograft studies are not extensively detailed in the reviewed literature, Tozasertib has been reported to decrease tumor growth in an in vivo model of prostate cancer ncats.io. Further preclinical investigations have confirmed the potential of Aurora kinase inhibitors, including Tozasertib, in targeting prostate cancer ncats.ioselleckchem.com.

Efficacy in Pancreatic Cancer Xenograft Models

Tozasertib has shown notable efficacy in pancreatic cancer xenograft models. In an established human pancreatic (MIA PaCa-2) xenograft model, treatment with Tozasertib at a dosage of 50 mg/kg twice daily intraperitoneally (b.i.d. i.p.) resulted in tumor regression in seven out of ten treated animals. This corresponded to a 22% decrease in mean tumor volume relative to the initial tumor size before treatment targetmol.com. The compound has been documented to induce tumor regression in pancreatic xenograft models generally targetmol.comselleckchem.com.

Table 1: Efficacy of Tozasertib in Pancreatic Cancer Xenograft Models

| Model | Treatment Regimen | Outcome | Reference |

| MIA PaCa-2 | Tozasertib (50 mg/kg b.i.d. i.p.) for 13 days | Regression in 7/10 tumors; 22% decrease in mean tumor volume | targetmol.com |

Anti-tumor Effects in Colon Cancer Xenograft Models

Table 2: Efficacy of Tozasertib in Colon Cancer Xenograft Models

| Model | Treatment Regimen | Outcome | Reference |

| HCT116 | Tozasertib (2 mg/kg/h i.v. infusion) | 56% decrease in mean tumor volume | selleckchem.com |

Tumor Growth Inhibition and Regression Analysis

Across various xenograft models, Tozasertib has consistently demonstrated potent anti-tumor activity, often leading to significant tumor growth inhibition and regression. In general xenograft studies, treatment with Tozasertib at 75 mg/kg twice daily intraperitoneally for 13 days resulted in a remarkable 98% reduction in mean tumor volumes compared to control groups targetmol.comselleckchem.com. In some instances, the drug induced complete tumor regression, with final tumor volumes being smaller than the initial volumes before treatment targetmol.com. The observed tumor growth reduction was dose-dependent, with significant effects noted at doses as low as 12.5 mg/kg b.i.d. targetmol.comselleckchem.com.

Table 3: General Tumor Growth Inhibition by Tozasertib in Xenograft Models

| Treatment Regimen | Outcome | Reference |

| Tozasertib (75 mg/kg b.i.d. i.p.) for 13 days | 98% reduction in mean tumor volumes; regression observed in some animals (final volume < initial volume) | targetmol.comselleckchem.com |

| Tozasertib (12.5 mg/kg b.i.d. i.p.) | Significant tumor growth reduction | targetmol.comselleckchem.com |

Evaluation in Patient-Derived Samples and Primary Cell Models

Tozasertib has also shown promising activity when evaluated in patient-derived samples. Specifically, Tozasertib (VX-680) demonstrated significant inhibitory activity against BCR-Abl bearing the T315I mutation in patient-derived samples selleckchem.commedchemexpress.com. This finding highlights the potential of Tozasertib to target specific genetic alterations found in patient tumors, suggesting its utility in personalized medicine approaches.

Table 4: Activity of Tozasertib in Patient-Derived Samples

| Sample Type | Treatment | Outcome | Reference |

| Patient-derived samples with BCR-Abl T315I mutation | Tozasertib (VX-680) | Significant inhibitory activity | selleckchem.commedchemexpress.com |

Compound List:

Tozasertib lactate

Tozasertib

VX-680

MK-0457

Aurora kinases (A, B, C)

BCR-Abl

T315I mutation

Mechanisms of Acquired Resistance to Tozasertib Lactate and Strategies for Overcoming Resistance

Characterization of Resistance Phenotypes in Preclinical Models

The development of resistance to Tozasertib (B1683946) has been observed in various preclinical cancer models. Sustained exposure of glioma cell lines to clinically relevant concentrations of Tozasertib led to the emergence of a resistant population. nih.govnih.gov This phenomenon was noted across multiple glioma cell lines, including adult lines (U87, LNZ308, T98G) and pediatric lines (KNS42, SJG2, SF8628), which maintained normal proliferation despite ongoing treatment. nih.gov

Similarly, in neuroblastoma preclinical models, resistance to Tozasertib has been characterized. nih.gov The half-maximal inhibitory concentration (IC50) values for Tozasertib varied significantly across a panel of neuroblastoma cell lines and their drug-resistant sub-lines, with relative resistance ranging from 1.4 to 92.2 times that of the parental cell lines. nih.gov This resistance phenotype was often associated with specific molecular changes that confer a survival advantage. nih.gov For instance, higher concentrations of Tozasertib were required to induce apoptosis, as measured by BAX activation, in resistant neuroblastoma cell lines compared to their sensitive counterparts. nih.gov

These preclinical models are crucial for identifying the underlying drivers of resistance and for testing strategies to overcome it. The primary mechanisms identified involve significant shifts in cellular metabolism and the activity of drug transporters. nih.govnih.gov

Investigation of Drug Efflux Transporter Mechanisms in Resistance

Beyond metabolic reprogramming, another significant mechanism contributing to Tozasertib resistance is the increased expression and activity of ATP-binding cassette (ABC) transporters. nih.govresearchgate.net These membrane proteins function as drug efflux pumps, actively removing cytotoxic agents from the cell, thereby reducing their intracellular concentration and limiting their efficacy. mdpi.com

In preclinical studies using neuroblastoma cell lines, the activity of Tozasertib was found to be significantly affected by the expression of the ABCB1 transporter (also known as P-glycoprotein or P-gp). nih.govresearchgate.net Cell lines with high ABCB1 expression demonstrated significantly higher IC50 values for Tozasertib compared to cells with low ABCB1 expression. nih.gov The role of this transporter was confirmed in experiments where UKF-NB-3 neuroblastoma cells engineered to overexpress ABCB1 showed an increased IC50 for Tozasertib. nih.gov

Crucially, this resistance could be reversed. The co-administration of zosuquidar, a specific ABCB1 inhibitor, strongly sensitized high-ABCB1-expressing cell lines to Tozasertib, confirming that ABCB1-mediated efflux is a key resistance mechanism. nih.govresearchgate.net

Furthermore, research indicates that Tozasertib may also be a substrate for another ABC transporter, ABCG2 (also known as breast cancer resistance protein or BCRP). researchgate.net The overexpression of ABCG2 is a known factor in multidrug resistance to various cancer therapies, including other kinase inhibitors. researchgate.net This suggests that multiple drug efflux pumps may contribute to the development of resistance to Tozasertib in different cancer types.

Rational Design of Combination Therapies to Circumvent Resistance

Combination with mTOR Pathway Inhibitors and Glycolysis Modulators

The development of Tozasertib resistance is linked to a metabolic shift towards glycolysis. researchgate.netresearchgate.net This increased reliance on glycolysis results in the production and accumulation of lactate (B86563), which is no longer considered merely a metabolic waste product but an active signaling molecule, or "oncometabolite". nih.govembopress.orgembopress.orgnih.gov High intracellular levels of lactate have been shown to be a potent activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govembopress.orgembopress.org

Lactate activates mTORC1 by inhibiting the interaction between TSC2 and Rheb, a critical step that negatively regulates mTORC1. embopress.org This disruption leads to the constitutive activation of mTORC1, which promotes cell growth and proliferation, independent of traditional growth factor signaling. embopress.org This creates a scenario where the metabolic adaptation that confers Tozasertib resistance simultaneously activates a key pro-survival pathway.

This intricate link between glycolysis and mTOR signaling provides a strong rationale for a combination therapy approach. Modulating glycolysis can directly impact mTOR activity. For instance, studies have shown that mTOR inhibitors like rapamycin can suppress the production of lactic acid. nih.gov Therefore, combining Tozasertib with mTOR pathway inhibitors or other glycolysis modulators represents a logical strategy. By co-targeting the primary driver (Aurora kinases) and the resistance-associated metabolic and signaling pathways (glycolysis and mTOR), it may be possible to prevent or overcome acquired resistance. This dual-pronged attack would simultaneously address the mitotic functions targeted by Tozasertib and the metabolic escape route utilized by resistant cancer cells.

Exploration of Other Synergistic Agents and Modulated Pathways

Beyond targeting metabolic pathways, research has identified other agents that exhibit synergy with Tozasertib by modulating different cellular processes. Studies in Ewing sarcoma, an aggressive pediatric bone cancer, have revealed promising combinatorial effects.

One area of exploration is the combination of Tozasertib with conventional chemotherapeutic agents. In Ewing sarcoma cell lines, Tozasertib has demonstrated a synergistic potential when combined with drugs like doxorubicin and etoposide . researchgate.netresearchgate.netresearchgate.net This suggests that the inhibition of Aurora kinases can lower the threshold for apoptosis induction by DNA-damaging agents, potentially allowing for reduced doses of cytotoxic chemotherapy and mitigating associated toxicities.

Another rationally designed combination involves targeting the Focal Adhesion Kinase (FAK) signaling pathway. A small-molecule library screen designed to identify compounds that are synergistic with FAK inhibitors in Ewing sarcoma cells found that Aurora kinase inhibitors were a top-scoring class. researchgate.net Specifically, inhibitors of Aurora kinase B showed synergy across a broader range of concentrations when combined with FAK inhibitors. researchgate.net The combination of Aurora kinase B inhibitors with FAK-selective inhibitors led to apoptosis in Ewing sarcoma cells at concentrations where either drug alone had minimal effect. researchgate.net This synergistic interaction also resulted in significant impairment of tumor progression in xenograft models. researchgate.net This highlights the FAK pathway as another critical node that can be co-targeted with Aurora kinases to achieve a potent anti-tumor effect and circumvent resistance.

Table 2: Synergistic Combinations with Tozasertib or other Aurora Kinase Inhibitors

| Combination Agent | Modulated Pathway/Mechanism | Cancer Type | Observed Synergistic Effect | Reference |

|---|---|---|---|---|

| Doxorubicin | DNA Damage | Ewing Sarcoma | Enhanced cytotoxicity exceeding predicted additivity. | researchgate.net, researchgate.net, researchgate.net |

| Etoposide | DNA Damage (Topoisomerase II Inhibition) | Ewing Sarcoma | Enhanced cytotoxicity exceeding predicted additivity. | researchgate.net, researchgate.net, researchgate.net |

| FAK Inhibitors (e.g., PF-562271, VS-4718) | Focal Adhesion Kinase (FAK) Signaling | Ewing Sarcoma | Induced apoptosis at concentrations with minimal single-agent effect; impaired tumor progression. | researchgate.net |

Preclinical Pharmacokinetics and Drug Metabolism Research

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of Tozasertib (B1683946) lactate (B86563) encompasses its absorption, distribution, metabolism, and excretion. While specific quantitative data detailing the absorption rates, distribution volumes, or precise excretion routes (e.g., renal or fecal) for Tozasertib lactate were not extensively detailed in the provided research snippets, its status as a drug candidate implies these processes are critical to its in vivo behavior. Preclinical studies have reported plasma concentration data, indicating its presence and disposition in the bloodstream following administration. For instance, plasma concentrations such as 2.666 μM and 0.911 μM have been observed under specific intravenous dosing regimens in human studies, providing insights into its pharmacokinetic measurements in circulation. ncats.ioncats.io

Hepatic Metabolism and Enzyme Involvement

Tozasertib lactate undergoes metabolism primarily within the liver, a common pathway for many xenobiotics and drug compounds. researchgate.net Research has identified key hepatic enzymes involved in the metabolic transformation of Tozasertib, highlighting the role of both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).

Specifically, Tozasertib has been identified as a substrate for Cytochrome P450 3A4 (CYP3A4) , a major enzyme responsible for drug metabolism in the liver. nih.gov Additionally, Fetal Hepatic Flavin-Containing Monooxygenase 3 (FMO3) has also been identified as an enzyme that metabolizes Tozasertib. nih.gov Interspecies comparisons of the hepatic metabolism of Tozasertib have been conducted, further elucidating the role of these human metabolic enzymes. ncats.io The compound is known to have human metabolites, including those identified by the identifiers Unii-wuu5ros9AF and Unii-1S9W4WJ8WL. nih.gov

Table 1: Identified Hepatic Metabolic Enzymes for Tozasertib Lactate

| Enzyme | Role |

| Cytochrome P450 3A4 (CYP3A4) | Substrate |

| Fetal Hepatic Flavin-Containing Monooxygenase 3 (FMO3) | Substrate |

Table 2: Known Human Metabolites of Tozasertib

| Metabolite Identifier |

| Unii-wuu5ros9AF |

| Unii-1S9W4WJ8WL |

Brain Penetration Studies and Central Nervous System Activity

Tozasertib has been characterized as a "CNS Penetrant," indicating its capacity to cross the blood-brain barrier (BBB). ncats.io This classification suggests that the compound has the potential to exert effects within the central nervous system. While direct quantitative preclinical data on Tozasertib lactate's brain-to-plasma ratio or specific brain tissue concentrations are limited in the provided snippets, its designation as CNS penetrant points towards its ability to reach the brain.

Research into related Aurora kinase inhibitors, such as Alisertib, has provided context for the challenges in achieving effective brain penetration. Studies on Alisertib have indicated that its penetration into the brain can be restricted by efflux pumps like P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP). nih.gov For Alisertib, brain penetrance was found to be approximately 3.14%, which increased significantly in the absence of these efflux pumps. nih.gov These findings offer a general understanding of the biological mechanisms that can influence the CNS distribution of this class of compounds, suggesting that similar factors might be relevant for Tozasertib lactate, although specific data for Tozasertib's interaction with these efflux transporters are not detailed here.

Table 3: Central Nervous System Penetration Status of Tozasertib

| Characteristic | Status |

| CNS Penetration | Yes (Classified as CNS Penetrant) |

Compound List:

Tozasertib

Tozasertib lactate

Alisertib

Cytochrome P450 3A4 (CYP3A4)

Fetal Hepatic Flavin-Containing Monooxygenase 3 (FMO3)

P-glycoprotein (Pgp)

Breast Cancer Resistance Protein (BCRP)

Advanced Research Methodologies and Translational Potential

Advanced Cellular and Molecular Biology Techniques in Preclinical Assessment

Western Blot Analysis for Protein Expression Profiling

Western blot analysis is a fundamental technique utilized to assess the levels of specific proteins within cellular or tissue samples. This method is crucial for understanding how Tozasertib (B1683946) lactate (B86563) impacts the expression of its target kinases and downstream signaling molecules. Studies have employed Western blotting to confirm the inhibition of Aurora kinase protein expression, including Aurora A, B, and C, in response to Tozasertib treatment researchgate.netnih.gov. These analyses typically involve lysing cells, separating proteins by size using SDS-PAGE, transferring them to a membrane, and then probing with specific antibodies against the target proteins cellsignal.comlabxchange.org. Loading controls, such as β-actin, are routinely used to ensure accurate comparisons of protein expression levels between treated and control samples researchgate.netresearchgate.netbio-rad.com. Research has demonstrated that Tozasertib treatment can modestly inhibit Aurora kinase protein expression in a dose- and time-dependent manner nih.gov. Further validation of protein changes, potentially including post-translational modifications or downstream effectors, is also achieved through Western blot analysis acs.org.

BrdU Incorporation and Colorimetric Immunoassays for Proliferation Assessment

To assess the impact of Tozasertib lactate on cell proliferation, researchers frequently utilize BrdU (5-bromo-2′-deoxyuridine) incorporation assays coupled with colorimetric detection selleckchem.commedchemexpress.comfluoroprobe.com. This method quantifies DNA synthesis, a direct indicator of cell division. In these assays, cells are exposed to BrdU during their S-phase, and the incorporated BrdU is subsequently detected using an enzyme-conjugated antibody, which generates a colorimetric signal proportional to the amount of DNA synthesized selleckchem.commedchemexpress.comsigmaaldrich.com. Studies have consistently shown that Tozasertib lactate significantly inhibits cell proliferation. For instance, treatment with Tozasertib (also referred to as VX-680) has been shown to prevent cell proliferation in a time-dependent manner, with reported IC50 values for proliferation inhibition ranging between 25 and 150 nM in various anaplastic thyroid carcinoma (ATC) cell lines selleckchem.commedchemexpress.comchemsrc.com.

| Cell Line | Treatment Concentration | Incubation Time | Effect on Proliferation | IC50 Range (nM) |

| CAL-62 | 5-500 nM | 4 days | Inhibited | 25-150 |

| ATC cells | 5-500 nM | 4 days | Inhibited | 25-150 |

Immunofluorescence for Cellular Structure and Protein Localization

Immunofluorescence (IF) is a powerful microscopy-based technique that allows for the visualization of specific proteins and cellular structures within their native context thermofisher.comsigmaaldrich.comcellsignal.comnih.gov. By using fluorescently labeled antibodies, researchers can pinpoint the precise location of target molecules within cells, providing insights into cellular organization, protein trafficking, and the effects of therapeutic agents on these processes. While specific immunofluorescence studies detailing Tozasertib lactate's direct impact on cellular structure or protein localization are not extensively detailed in the provided snippets, the compound's known mechanism as an Aurora kinase inhibitor suggests potential applications for IF. For example, IF could be used to visualize effects on centrosome maturation, spindle formation, or the localization of cell cycle regulatory proteins during mitosis. Morphological changes in cells treated with Tozasertib have been observed, which could be further elucidated through immunofluorescence staining of key cytoskeletal or mitotic spindle components researchgate.net.

Soft Agar (B569324) Colony Formation Assays

The soft agar colony formation assay is a well-established method for assessing anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity case.edunih.govpressbooks.publibretexts.orgcellbiolabs.com. Cells capable of forming colonies in a semi-solid agar medium are indicative of a loss of dependence on substrate attachment for survival and proliferation, traits often associated with cancer cells. Tozasertib lactate has demonstrated a significant ability to impair the capacity of various cancer cell lines to form colonies in soft agar selleckchem.commedchemexpress.comchemsrc.com. Treatment with Tozasertib has been reported to decrease the number and size of colonies by approximately 70% in 8305C cells and up to 90% in CAL-62, 8505C, and BHT-101 cells selleckchem.commedchemexpress.comchemsrc.com. This suggests that Tozasertib lactate effectively suppresses anchorage-independent growth and, consequently, the potential for tumorigenesis.

| Cell Line | Treatment (VX-680/Tozasertib) | Decrease in Colony Number/Size |

| 8305C | 14 days | ~70% |

| CAL-62 | 14 days | ~90% |

| 8505C | 14 days | ~90% |

| BHT-101 | 14 days | ~90% |

High-Throughput Kinase Activity Assays and Selectivity Panels

High-throughput kinase activity assays and selectivity panels are critical for characterizing the direct inhibitory effects of compounds like Tozasertib lactate on their intended targets and for identifying potential off-target activities nih.govpromega.com.aureactionbiology.comthermofisher.com. Tozasertib is recognized as a pan-Aurora kinase inhibitor, demonstrating potent activity against Aurora A, B, and C selleckchem.commedchemexpress.comapexbt.comncats.io. In cell-free assays, Tozasertib exhibits a Ki,app of 0.6 nM for Aurora A, with less potency against Aurora B and C (Ki values of 18 nM and 4.6 nM, respectively) selleckchem.commedchemexpress.comapexbt.com. The compound also shows inhibitory activity against other kinases, including FMS-related tyrosine kinase 3 (FLT-3) and BCR-ABL tyrosine kinase, with Ki values of 30 nM for both selleckchem.comapexbt.comncats.io. Kinase selectivity panels are instrumental in profiling such compounds against a broad spectrum of kinases, thereby defining their therapeutic window and potential for off-target toxicities nih.govpromega.com.aureactionbiology.com.

| Target Kinase | Ki (nM) |

| Aurora A | 0.6 |

| Aurora B | 18 |

| Aurora C | 4.6 |

| FLT-3 | 30 |

| BCR-ABL | 30 |

Compound List:

Tozasertib lactate

Tozasertib

VX-680

MK-0457

DMSO (Dimethyl sulfoxide)

β-actin

Aurora A kinase

Aurora B kinase

Aurora C kinase

FMS-related tyrosine kinase 3 (FLT-3)

BCR-ABL tyrosine kinase

Q & A

Basic Research Questions

Q. What experimental methods are recommended to assess Tozasertib lactate’s inhibition of Aurora kinases in vitro?

- Methodology :

- Use kinase activity assays (e.g., radiometric or fluorescence-based) with recombinant Aurora A/B/C kinases. Measure inhibition via IC50 values using dose-response curves (0–100 nM range) .

- Validate target engagement via Western blot for phosphorylation of downstream markers (e.g., histone H3 Ser10 for Aurora B inhibition) .

- Include cell viability assays (MTT or ATP-luciferase) to correlate kinase inhibition with antiproliferative effects (IC50 typically 15–150 nM across cancer cell lines) .

Q. How can researchers confirm Tozasertib’s apoptosis-inducing effects in cancer cell models?

- Methodology :

- Perform flow cytometry with Annexin V/PI staining to quantify apoptotic populations. Dose-dependent increases in apoptosis (e.g., 30–50% at 50 nM in neuroblastoma cells) are expected .

- Assess caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) and validate with caspase inhibitors to confirm specificity .

- Monitor Bcl-2 family proteins (e.g., Bim upregulation, Bcl-2 downregulation) using immunoblotting .

Advanced Research Questions

Q. How should experimental designs be optimized to study Tozasertib’s neuroprotective effects in vivo?

- Methodology :

- Use rat subarachnoid hemorrhage (SAH) models to mimic early brain injury. Administer Tozasertib intravenously (e.g., 10 mg/kg) at 1–3 hours post-SAH .

- Assess outcomes via:

- Neurobehavioral scoring (e.g., Garcia test) at 24/72 hours post-injury.

- Brain edema measurement (wet-dry weight method).

- Immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) and pathway components (DLK/JIP3/MA2K7/JNK) .

- Include pharmacological inhibitors (e.g., JNK inhibitor SP600125) to validate pathway specificity .

Q. How can contradictions in Tozasertib’s apoptotic mechanisms across studies be resolved?

- Analysis Framework :

- Compare cell type-specific responses : For example, neuroblastoma cells (SK-N-DZ) show caspase-3-dependent apoptosis , while SAH models highlight Bcl-2 modulation . Use transcriptomic profiling (RNA-seq) to identify context-dependent pathways.

- Evaluate dose and exposure time : Apoptosis may shift from caspase-driven to necrosis at higher doses (>100 nM) or prolonged exposure (>48 hours) .

- Cross-validate with genetic knockdown (e.g., siRNA for DLK/JIP3) to isolate pathway contributions .

Q. What strategies ensure reproducibility in Tozasertib’s kinase inhibition assays?

- Best Practices :

- Standardize buffer conditions (pH, ATP concentration) to minimize assay variability .

- Include positive controls (e.g., VX-680 for Aurora kinases) and negative controls (vehicle-only wells) .

- Report raw data (e.g., kinase activity curves) in supplementary materials, adhering to journal guidelines for transparency .

Data Management and Reporting

Q. How should complex datasets (e.g., proteomic or transcriptomic analyses) be structured in Tozasertib studies?

- Guidelines :

- Use MIAPE/MIAME standards for omics data. Include raw files (e.g., .RAW for mass spectrometry) and processed data (fold-change tables) .

- Annotate pathway maps (e.g., KEGG hsa04151 for PI3K-Akt signaling) to contextualize Tozasertib’s off-target effects .

- Provide metadata (e.g., animal model strain, cell passage number) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.